molecular formula C16H20N4O3S B2444433 N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide CAS No. 1705944-66-6

N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide

Cat. No.: B2444433
CAS No.: 1705944-66-6
M. Wt: 348.42
InChI Key: CPAVZXHPIDHTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide is an intriguing compound known for its complex structure and potential applications in various fields It features a thiophene ring, a piperidine moiety, and an oxadiazole ring, which contribute to its unique chemical behavior and biological activity

Scientific Research Applications

N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide has diverse applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Explored for its potential as a biochemical probe to study cellular mechanisms.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the development of new materials with specific electronic or photonic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide typically involves a multi-step process. One possible synthetic route includes:

  • Formation of the 1,2,4-oxadiazole ring through the reaction of an amidoxime with a suitable acid chloride.

  • Thiophene ring introduction via a palladium-catalyzed coupling reaction.

  • Integration of the piperidine moiety through nucleophilic substitution.

  • Final acetamide formation by acylation of the amino group.

Industrial Production Methods: In an industrial setting, the production process would be scaled up, with careful optimization of reaction conditions to maximize yield and purity. This includes:

  • Using high-throughput screening for catalyst selection.

  • Continuous flow reactors for better reaction control.

  • Implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide undergoes various chemical reactions:

  • Oxidation: : It can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the carbonyl group, leading to corresponding alcohols or amines.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the thiophene and piperidine rings.

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions are highly dependent on the specific conditions and reagents used. Common products include:

  • Sulfoxide and sulfone derivatives from oxidation.

  • Alcohols and amines from reduction.

  • Halogenated or alkylated derivatives from substitution reactions.

Mechanism of Action

The mechanism by which N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide exerts its effects is linked to its interaction with molecular targets:

  • It may bind to specific enzymes or receptors, modulating their activity.

  • The oxadiazole and thiophene rings can engage in π-π stacking interactions, influencing binding affinity and specificity.

  • Its effects on cellular pathways could involve inhibition of certain signaling cascades, leading to therapeutic benefits.

Comparison with Similar Compounds

When compared to other compounds with similar structures, N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide stands out due to:

  • Structural Uniqueness: : The combination of thiophene, oxadiazole, and piperidine moieties.

  • Reactivity: : Its ability to undergo a wide range of chemical reactions.

  • Applications: : Broad scope of scientific research applications.

List of Similar Compounds:
  • **N-(2-oxo-2-(3-(phenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide

  • **N-(2-oxo-2-(3-((3-(furanyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide

This compound's unique combination of functional groups and its versatile chemical behavior make it a valuable subject of study across multiple scientific disciplines.

Properties

IUPAC Name

N-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(21)17-8-15(22)20-5-2-3-12(9-20)7-14-18-16(19-23-14)13-4-6-24-10-13/h4,6,10,12H,2-3,5,7-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAVZXHPIDHTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.